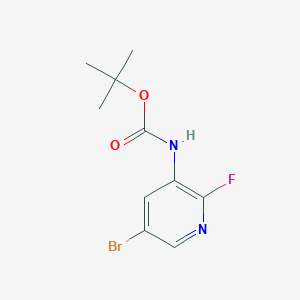![molecular formula C8H6F3NO B13049961 (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a fluorinated organic compound that belongs to the class of dihydrobenzofurans. This compound is characterized by the presence of three fluorine atoms at positions 5, 6, and 7 on the benzofuran ring, and an amine group at the 3-position. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: Starting with a suitable precursor, such as a fluorinated phenol, the benzofuran ring is constructed through cyclization reactions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced through nucleophilic substitution reactions, often using amine sources like ammonia or primary amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, ammonia
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Alkylated or acylated amines
Applications De Recherche Scientifique
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of (3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain trifluoromethyl groups and are used in similar applications.
Pyrazole Derivatives: Nitrogen-containing heterocycles with diverse biological activities.
α-Trifluoromethylstyrenes: Versatile intermediates for the synthesis of complex fluorinated compounds.
Uniqueness
(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific stereochemistry and the presence of multiple fluorine atoms, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H6F3NO |
|---|---|
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
(3S)-5,6,7-trifluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H6F3NO/c9-4-1-3-5(12)2-13-8(3)7(11)6(4)10/h1,5H,2,12H2/t5-/m1/s1 |
Clé InChI |
ONOKAHLUYBZPFQ-RXMQYKEDSA-N |
SMILES isomérique |
C1[C@H](C2=CC(=C(C(=C2O1)F)F)F)N |
SMILES canonique |
C1C(C2=CC(=C(C(=C2O1)F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)
![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13049924.png)




![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)



